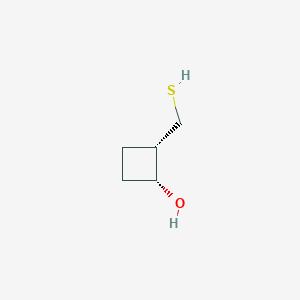
1-(4-Methylbenzyl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzyl)cyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a 4-methylbenzyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)cyclobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with cyclobutanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylbenzyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylbenzyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 1-(4-Methylphenyl)cyclobutan-1-amine
- 1-(4-Methylbenzyl)cyclopentan-1-amine
- 1-(4-Methylbenzyl)cyclohexan-1-amine
Uniqueness: 1-(4-Methylbenzyl)cyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct conformational and steric properties. This structural feature can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)methyl]cyclobutan-1-amine |
InChI |
InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)9-12(13)7-2-8-12/h3-6H,2,7-9,13H2,1H3 |
Clave InChI |
ALEGKKWEMCJEJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2(CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)
![tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)
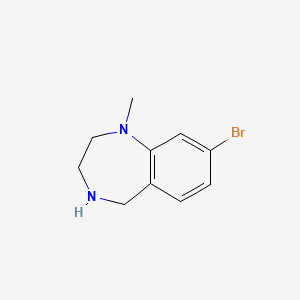
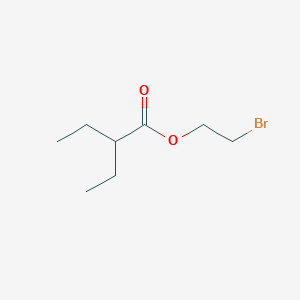
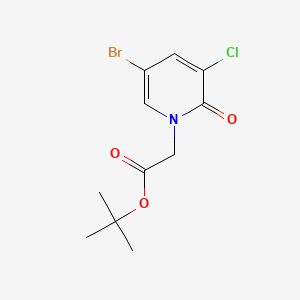


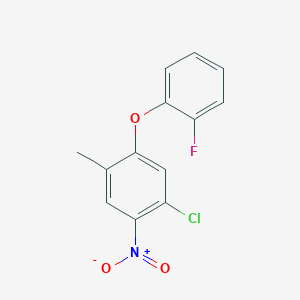
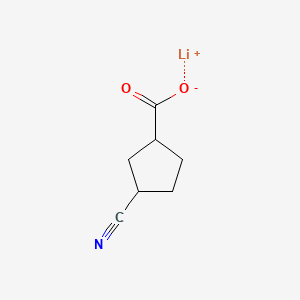
![Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15304582.png)
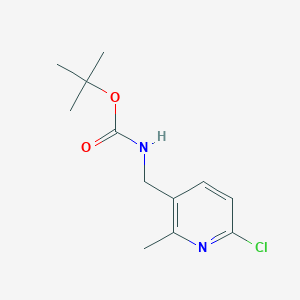

![Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)
